molecular formula C22H34Br4O2 B14289375 1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene CAS No. 117408-76-1

1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene

Katalognummer: B14289375
CAS-Nummer: 117408-76-1
Molekulargewicht: 650.1 g/mol
InChI-Schlüssel: YULCSLCFZAOWNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene is an organic compound characterized by the presence of bromomethyl and hexyloxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene typically involves the bromination of a precursor compound, such as 1,2,4,5-tetramethylbenzene, followed by the introduction of hexyloxy groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure selective bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methylated derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene involves its ability to undergo various chemical transformations. The bromomethyl groups are reactive sites that can participate in substitution and oxidation reactions, leading to the formation of new functional groups. These transformations can affect the compound’s interactions with other molecules and its overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4,5-Tetrakis(bromomethyl)benzene: Lacks the hexyloxy groups, making it less versatile in certain applications.

    1,3,5-Tris(bromomethyl)benzene: Contains fewer bromomethyl groups, leading to different reactivity and applications.

    Hexakis(bromomethyl)benzene: Contains more bromomethyl groups, which can lead to increased reactivity but also more complex handling.

Uniqueness

1,2,4,5-Tetrakis(bromomethyl)-3,6-bis(hexyloxy)benzene is unique due to the presence of both bromomethyl and hexyloxy groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

117408-76-1

Molekularformel

C22H34Br4O2

Molekulargewicht

650.1 g/mol

IUPAC-Name

1,2,4,5-tetrakis(bromomethyl)-3,6-dihexoxybenzene

InChI

InChI=1S/C22H34Br4O2/c1-3-5-7-9-11-27-21-17(13-23)19(15-25)22(20(16-26)18(21)14-24)28-12-10-8-6-4-2/h3-16H2,1-2H3

InChI-Schlüssel

YULCSLCFZAOWNP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=C(C(=C(C(=C1CBr)CBr)OCCCCCC)CBr)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.